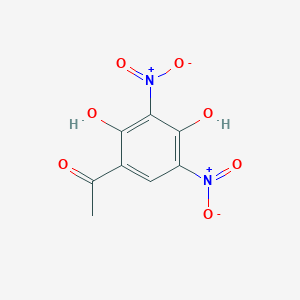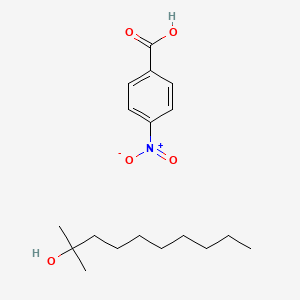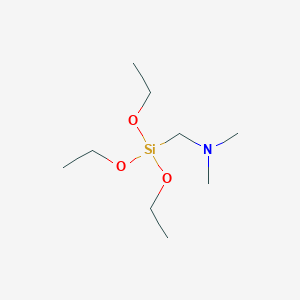
N,N-Dimethyl-1-(triethoxysilyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(triethoxysilyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical reactions and applications, particularly in the field of organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1-(triethoxysilyl)methanamine can be synthesized through the aminomethylation of thioureas. The reaction involves the transfer of the dimethylaminomethyl group to various thioureas under mild conditions and without the need for catalysts or co-reagents . The O-triethylsilylated hemiaminal readily transfers the dimethylaminomethyl group to thioureas, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves the use of organic solvents and controlled temperatures to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(triethoxysilyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and other amines.
Acidic or Basic Conditions: Depending on the desired reaction, either acidic or basic conditions can be employed to facilitate the reaction.
Major Products Formed
Siloxanes: Hydrolysis and condensation of the triethoxysilyl group lead to the formation of siloxane bonds.
Substituted Amines: Nucleophilic substitution reactions result in the formation of various substituted amines.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(triethoxysilyl)methanamine has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is employed in the modification of surfaces and the preparation of functionalized materials.
Biological Research: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industrial Applications: It finds use in the production of coatings, adhesives, and sealants due to its ability to form strong siloxane bonds.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(triethoxysilyl)methanamine involves the interaction of its functional groups with various molecular targets. The amine group can participate in nucleophilic attacks, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These interactions enable the compound to modify surfaces, form cross-linked networks, and participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylmethanamine: A simpler amine compound without the triethoxysilyl group.
N,N-Dibenzyl-1-(trimethylsilyl)methanamine: A similar compound with a trimethylsilyl group instead of a triethoxysilyl group.
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine: A compound with a phenyl group attached to the triethoxysilyl group.
Uniqueness
N,N-Dimethyl-1-(triethoxysilyl)methanamine is unique due to its dual functionality, combining both an amine group and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
54729-82-7 |
|---|---|
Formule moléculaire |
C9H23NO3Si |
Poids moléculaire |
221.37 g/mol |
Nom IUPAC |
N,N-dimethyl-1-triethoxysilylmethanamine |
InChI |
InChI=1S/C9H23NO3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h6-9H2,1-5H3 |
Clé InChI |
WYMSENKWVCCQGJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CN(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


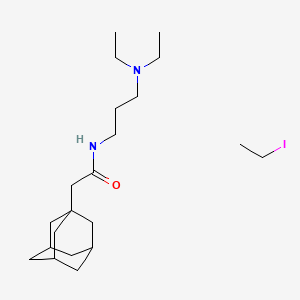
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
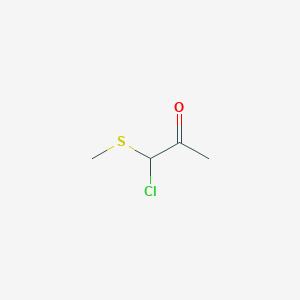
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
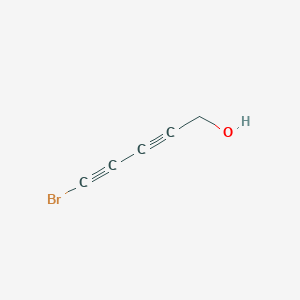
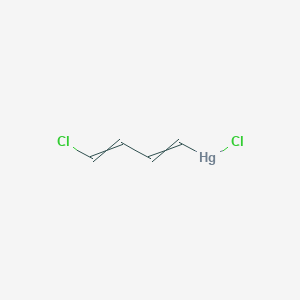
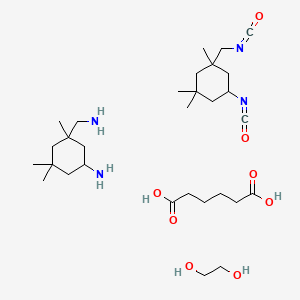
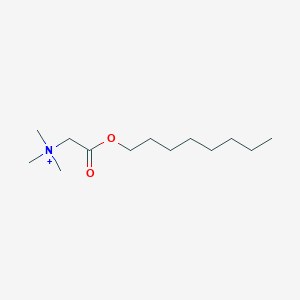
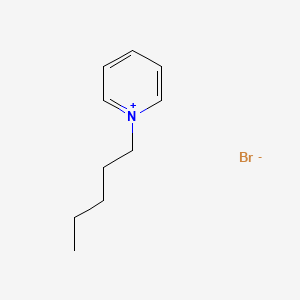
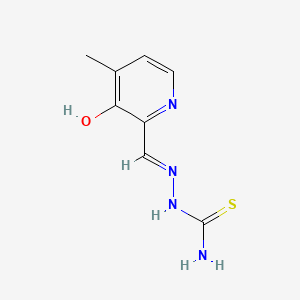
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
